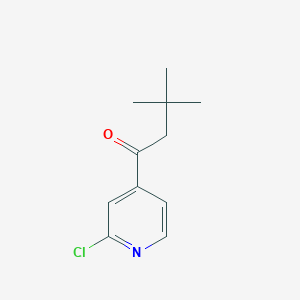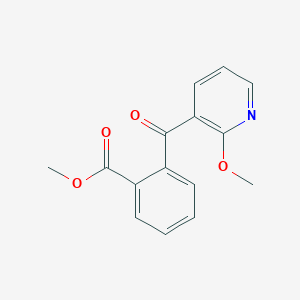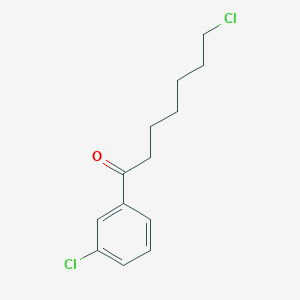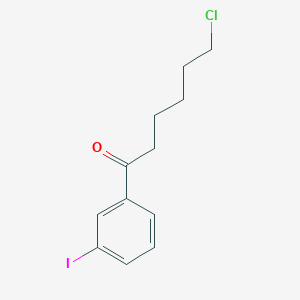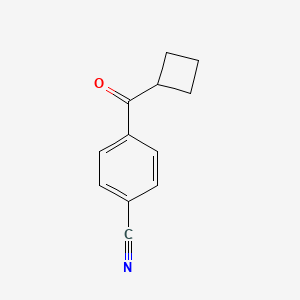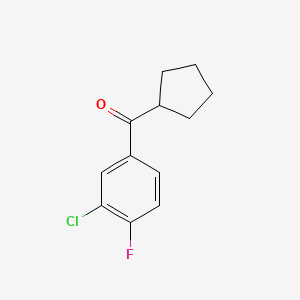
(5-(4-Fluorophenyl)isoxazol-3-YL)methanol
Descripción general
Descripción
“(5-(4-Fluorophenyl)isoxazol-3-YL)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is commonly known as iso-molecule. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOCc1cc(no1)-c2ccc(F)cc2 . The InChI key is AXHZYGAOISWOLE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
A study by Malik and Khan (2014) focused on synthesizing a series of novel compounds, including derivatives similar to (5-(4-Fluorophenyl)isoxazol-3-YL)methanol. These compounds were evaluated for anticonvulsant activities, demonstrating significant effectiveness. Particularly, one derivative exhibited potent anticonvulsant properties with a high protective index, surpassing the reference drug phenytoin. The study also explored the mechanism of action on sodium channels, providing insights into potential applications in anticonvulsant therapies (Malik & Khan, 2014).
Cytotoxic Activity
Rao et al. (2014) conducted research on the synthesis of novel isoxazole derivatives, including compounds structurally related to this compound. The study assessed their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed potent cytotoxicity, suggesting potential use in cancer treatment (Rao et al., 2014).
Antimicrobial Activity
A 2019 study by Kumar et al. explored the synthesis of isoxazole derivatives, including ones akin to this compound. These compounds were tested for their antimicrobial efficacy against bacterial and fungal organisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2019).
Supramolecular Networks
Rajalakshmi et al. (2012) investigated the crystal structure of compounds closely related to this compound. They found significant differences in the intermolecular interaction patterns due to minor changes in molecular structure. This research provides valuable information for the design of materials with specific supramolecular properties (Rajalakshmi et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZYEIQXXRYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584570 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
640291-97-0 | |
| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




